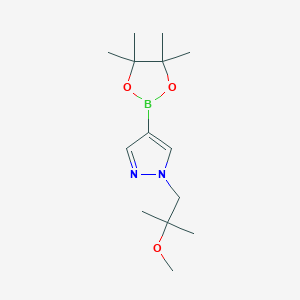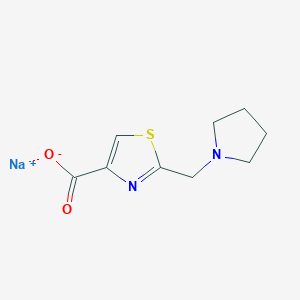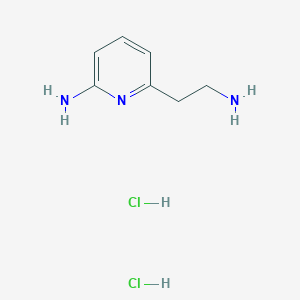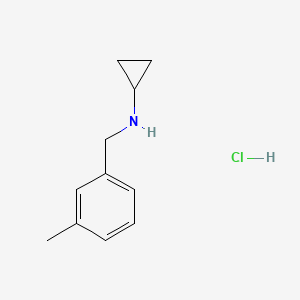![molecular formula C6H8ClN5 B1397011 7-甲基[1,2,4]三唑并[4,3-A]嘧啶-3-胺盐酸盐 CAS No. 1332528-80-9](/img/structure/B1397011.png)
7-甲基[1,2,4]三唑并[4,3-A]嘧啶-3-胺盐酸盐
描述
7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine hydrochloride is a useful research compound. Its molecular formula is C6H8ClN5 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杂环结构单元
该化合物在有机合成中用作杂环结构单元。其结构允许通过各种化学反应创造更复杂的分子。 它在合成具有潜在药理活性的分子方面特别有价值 .
抗病毒研究
三唑并嘧啶核心在结构上类似于某些核苷,使其成为抗病毒药物开发的候选药物。 它可用于通过模拟病毒用于复制的结构来设计针对病毒的抑制剂 .
抗疟疾活性
具有三唑并嘧啶结构的化合物已被研究用作二氢乳清酸脱氢酶抑制剂。 这种酶对于疟原虫中的嘧啶生物合成至关重要,其抑制可导致有效的抗疟疾药物 .
药理学结合研究
该化合物结合特定生物靶点(如 HIV TAR RNA)的能力使其在药理学结合研究中很有用。 了解这种结合可以导致针对 HIV 等疾病的新疗法的发展 .
化学文库组分
作为化学文库的一部分,该化合物可用于高通量筛选以鉴定新的生物活性分子。 它是早期发现研究人员寻找新型候选药物的宝贵资源 .
分析化学
在分析化学中,该化合物可用作开发分析方法的标准或试剂。 其明确的结构和性质使其适合校准仪器或验证技术 .
合成化学研究
合成化学研究人员可以使用该化合物来探索新的化学反应或途径。 它可以在合成各种有机化合物中充当前体或中间体 .
受控环境研究
生化分析
Biochemical Properties
7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine hydrochloride can bind to nucleic acids, potentially interfering with DNA and RNA synthesis .
Cellular Effects
The effects of 7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine hydrochloride on cellular processes are profound. It has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, by inhibiting specific kinases, this compound can disrupt the signaling cascades that regulate cell growth and division. This disruption can lead to cell cycle arrest or apoptosis (programmed cell death), making it a potential candidate for cancer therapy .
Molecular Mechanism
At the molecular level, 7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine hydrochloride exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity, particularly kinases. By binding to the active site of these enzymes, the compound prevents the transfer of phosphate groups, thereby blocking the downstream signaling pathways. Additionally, its interaction with nucleic acids can lead to the inhibition of DNA and RNA polymerases, enzymes crucial for nucleic acid synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine hydrochloride have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular functions, including reduced cell proliferation and increased apoptosis .
Dosage Effects in Animal Models
The effects of 7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed. These findings highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various compounds. This interaction can lead to changes in metabolic flux and alterations in metabolite levels, potentially affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine hydrochloride is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, the compound can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine hydrochloride is critical for its function. It has been found to localize in the nucleus, where it can interact with nucleic acids and nuclear proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus .
属性
IUPAC Name |
7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5.ClH/c1-4-2-3-11-5(7)9-10-6(11)8-4;/h2-3H,1H3,(H2,7,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVLIQBVRKHSAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NN=C(N2C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R,R)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane](/img/structure/B1396928.png)








![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride](/img/structure/B1396945.png)
![6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride](/img/structure/B1396946.png)

![(2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1396950.png)

